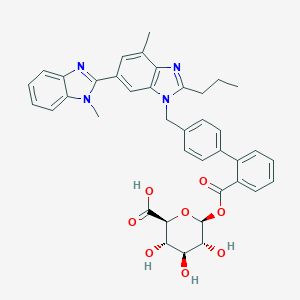

Telmisartan glucuronide

概要

説明

Synthesis Analysis

- Telmisartan synthesis involves a high-yielding Suzuki reaction between two functionalized benzimidazoles. This process uses either a homogeneous palladium source or graphene-supported palladium nanoparticles, providing telmisartan with an overall yield of 72% (Kocieňski, 2015).

- An efficient continuous synthesis using a flow-based approach employs a tubular reactor system, achieving an 81% isolated yield of telmisartan (Martin et al., 2015).

Molecular Structure Analysis

- Telmisartan's molecular structure involves benzimidazole rings. The structural basis for its partial activation of PPAR gamma is characterized by its unique binding mode, where the benzimidazole ring forms a non-canonical hydrogen-bonding network (Amano et al., 2012).

Chemical Reactions and Properties

- The glucuronidation of telmisartan is a significant metabolic pathway in several species, including humans. Studies have shown that cat liver microsomes exhibit a high rate of telmisartan glucuronidation, indicating its effectiveness across different species (Ebner et al., 2013).

Physical Properties Analysis

- Techniques such as XRD and FTIR have been used to study the physical properties of telmisartan, including its solubility and crystallinity. These studies are crucial for understanding how telmisartan's physical properties affect its bioavailability and efficacy (Chandra et al., 2018).

Chemical Properties Analysis

- Telmisartan's chemical properties, such as its reactivity with other compounds and its stability under different conditions, have been studied to optimize its therapeutic effectiveness. For instance, research has focused on forming complexes with other compounds to enhance telmisartan's solubility and bioavailability (Kaur et al., 2014).

科学的研究の応用

-

Pharmaceutics

- Application : Enhancement of the Solubility and Dissolution Rate of Telmisartan .

- Method : This study adopted the use of surface solid dispersions (SSDs) employing superdisintegrants, hydrophilic polymers and combined carriers including a superdisintegrant with a hydrophilic polymer. Tel-SSDs were formulated using the solvent evaporation method .

- Results : Combined surface solid dispersions employing superdisintegrant croscarmellose sodium with either hydrophilic polymer PEG 4000 or Poloxamer 407 gave remarkable enhancement in solubility and dissolution rates of Tel where more than 90% of the drug was released within 20 min .

-

Analytical Chemistry

- Application : AQbD-Oriented Development of a New LC Method for Simultaneous Determination of Telmisartan and Its Impurities .

- Method : The aim of this work was to develop a novel RP-HPLC method for simultaneous determination of telmisartan and impurities A, C, and 1, in accordance with scientifically based AQbD concept .

- Results : The final result, which AQbD method development should provide, is definition of design space (DS). Chemometrical tools such as Design of Experiments (DoE) methodology are closely related to QbD and many basic concepts are very similar .

-

Pharmacokinetics and Pharmacogenomics

- Application : Evaluation of the contribution of SLCO1B3 and UGT1A polymorphisms to the pharmacokinetics of telmisartan .

- Method : This study evaluated the contribution of SLCO1B3 and UGT1A polymorphisms to the pharmacokinetics of telmisartan in two forms, a microdose (MD) and a therapeutic dose (TD) .

- Results : The results of this study are not provided in the source .

- Pharmacology

- Cardiovascular Medicine

- Application : Telmisartan in the management of hypertension .

- Method : Telmisartan is used as an antihypertensive agent. It works by blocking the hormone angiotensin, thereby relaxing blood vessels, allowing the blood to flow more smoothly and the heart to pump more efficiently .

- Results : It has been found to be effective in reducing blood pressure and is often used in combination with other blood pressure medications to increase effectiveness .

Safety And Hazards

将来の方向性

Recent studies suggest that Telmisartan may have beneficial effects on insulin resistance and lipid profiles . It also presents pleiotropic activities and notably displays noticeable anti-inflammatory and antitumor effects . These findings suggest potential future directions for the use of Telmisartan in the treatment of diabetes and cancer .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBUBSULFIXAR-QQPFWGBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043598 | |

| Record name | Telmisartan glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Telmisartan glucuronide | |

CAS RN |

250780-40-6 | |

| Record name | Telmisartan glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telmisartan glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELMISARTAN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)